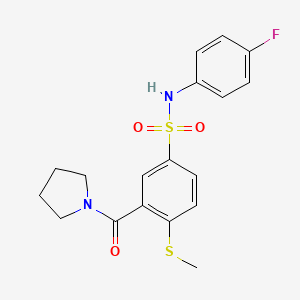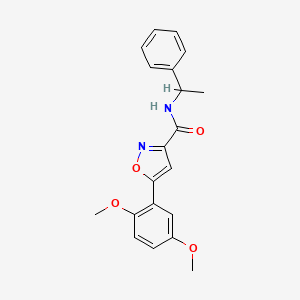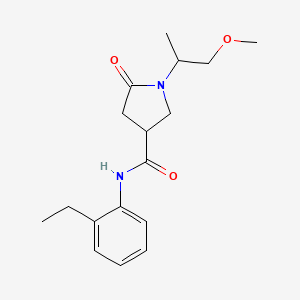![molecular formula C19H22N2O3 B4591728 N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4591728.png)
N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Descripción general
Descripción
N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Intermolecular Interactions
A study on related molecular structures revealed insights into the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry. These interactions, while having minor effects on bond lengths and angles, significantly impact dihedral angles and the rotational conformation of aromatic rings. This knowledge is vital for understanding how molecular structure affects chemical and physical properties (Karabulut et al., 2014).
Bioactivity
Compounds with a structure similar to "N-{3-[(3,5-dimethylphenyl)amino]-3-oxopropyl}-3-methoxybenzamide" have been studied for their bioactive properties. For example, 3-Methoxybenzamide derivatives have shown potential as inhibitors of nuclear enzymes like ADP-ribosyl transferase, impacting cell differentiation. Such inhibitors can modulate immune responses in vivo, providing a basis for therapeutic applications (Broomhead & Hudson, 1985).
Synthesis and Chemical Properties
Research has focused on the synthesis of related compounds and the exploration of their chemical properties. For instance, the synthesis of N-Benzylphenethylamines, including their metabolism and the structure of their metabolites, has been investigated to understand the pharmacokinetics and toxicology of these novel substances (Šuláková et al., 2021).
Application in Material Science
Studies have also explored the application of similar compounds in material science, such as the development of bioactive supramolecular structures with potential applications in medicine and technology. These structures exhibit notable antileishmanial, antiurease, antibacterial, and antifungal activities, demonstrating the diverse potential of these compounds in biotechnology and pharmaceuticals (Shujah et al., 2013).
Photopolymerization
In the field of polymer chemistry, derivatives of methoxybenzamide have been proposed as photoiniters for nitroxide-mediated photopolymerization, showcasing their utility in developing advanced materials with specific light-induced properties (Guillaneuf et al., 2010).
Propiedades
IUPAC Name |
N-[3-(3,5-dimethylanilino)-3-oxopropyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-9-14(2)11-16(10-13)21-18(22)7-8-20-19(23)15-5-4-6-17(12-15)24-3/h4-6,9-12H,7-8H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQSHRWZZDUPBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CCNC(=O)C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-butoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4591660.png)
![2-{[1,2,3,4]TETRAZOLO[5,1-A]PHTHALAZIN-6-YL}-1,2,3,4-TETRAHYDROISOQUINOLINE](/img/structure/B4591672.png)
![N-(2,3-dimethylphenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4591693.png)

![2-{[5-(2-furyl)-3-isoxazolyl]methoxy}-N-(3-pyridinylmethyl)acetamide](/img/structure/B4591699.png)

![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-pyridin-2-ylbenzamide](/img/structure/B4591705.png)

![3,5-Bis[(4-tert-butylbenzyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B4591722.png)

METHANONE](/img/structure/B4591743.png)
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4591749.png)
![2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]-1,3-THIAZOL-5-AMINE](/img/structure/B4591755.png)
